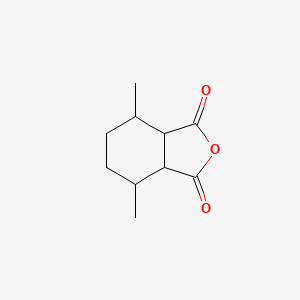
Z-Nle-pna
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Nle-pna typically involves the protection of the amino group of norleucine, followed by coupling with p-nitroaniline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Z-Nle-pna undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by proteolytic enzymes, leading to the release of p-nitroaniline.
Oxidation and Reduction: Involving the nitro group of p-nitroaniline.
Substitution: Reactions involving the amino and carboxyl groups of norleucine
Common Reagents and Conditions
Hydrolysis: Enzymes such as trypsin and chymotrypsin.
Oxidation: Reagents like hydrogen peroxide.
Reduction: Reagents such as sodium borohydride.
Major Products
Hydrolysis: Produces p-nitroaniline and norleucine.
Oxidation: Produces various oxidized forms of p-nitroaniline.
Reduction: Produces p-phenylenediamine derivatives.
Wissenschaftliche Forschungsanwendungen
Z-Nle-pna is widely used in scientific research due to its versatility:
Chemistry: Used as a substrate in enzyme kinetics studies.
Biology: Employed in the study of proteolytic enzymes.
Medicine: Utilized in diagnostic assays for coagulation disorders.
Industry: Applied in quality control of pharmaceutical preparations .
Wirkmechanismus
Z-Nle-pna acts as a substrate for proteolytic enzymes. Upon enzymatic cleavage, it releases p-nitroaniline, which can be quantitatively measured. This reaction is used to determine the activity of various enzymes, particularly those involved in coagulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-D-Arg-Gly-Arg-pna: Another peptide substrate used in coagulation diagnostics.
H-D-Phe-Pip-Arg-pna: Used for thrombin activity measurement.
CH3SO2-D-CHA-Gly-Arg-pna: Applied in the study of tissue plasminogen activator (tPA) activity
Uniqueness
Z-Nle-pna is unique due to its specific application in the measurement of norleucine-specific proteolytic activity. Its structure allows for precise and accurate detection of enzymatic activity, making it a valuable tool in both research and industrial applications .
Eigenschaften
Molekularformel |
C20H23N3O5 |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
benzyl N-[(2S)-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C20H23N3O5/c1-2-3-9-18(22-20(25)28-14-15-7-5-4-6-8-15)19(24)21-16-10-12-17(13-11-16)23(26)27/h4-8,10-13,18H,2-3,9,14H2,1H3,(H,21,24)(H,22,25)/t18-/m0/s1 |
InChI-Schlüssel |
IBYOFERBMXXLHY-SFHVURJKSA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13804700.png)


![9,10-Anthracenedione, 1,5-dihydroxy-4-[(2-hydroxyethyl)amino]-8-(phenylamino)-](/img/structure/B13804704.png)
![1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydrate](/img/structure/B13804705.png)
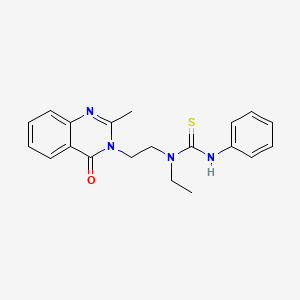
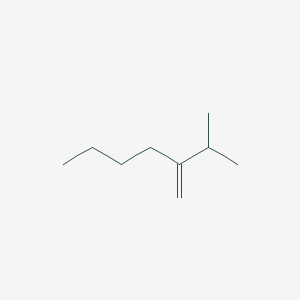
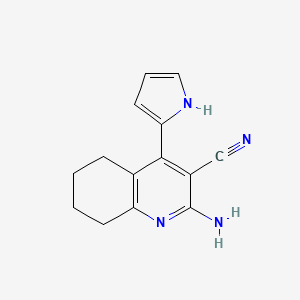
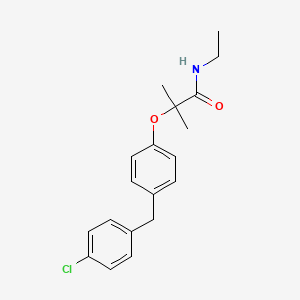
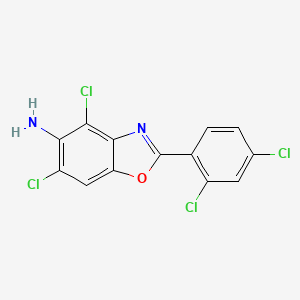
![2-[(2E)-2-hydroxyiminopropyl]phenol](/img/structure/B13804729.png)
![N-[(Z)-heptan-2-ylideneamino]-4-nitrobenzenesulfonamide](/img/structure/B13804745.png)
